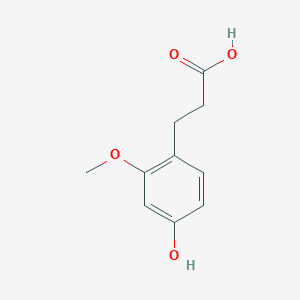

3-(4-Hydroxy-2-methoxyphenyl)propanoic acid

Descripción general

Descripción

This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid, which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It has been studied for its various biological activities, including antioxidant and anti-obesity effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the microbial transformation of dietary polyphenols or natural extraction from fermented foods . Another method includes the reaction of 4-hydroxy-3-methoxycinnamic acid with hydrogen in the presence of a catalyst to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale fermentation processes. These processes utilize specific strains of microorganisms capable of converting precursor compounds into the target molecule. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Hydroferulic acid is recognized for its high antioxidant activity , which plays a crucial role in neutralizing free radicals and reducing oxidative stress. This property is particularly important in the context of chronic diseases where oxidative damage is a contributing factor. Studies have shown that hydroferulic acid can scavenge reactive oxygen species (ROS), thereby protecting cellular components from damage.

Case Study: Antioxidant Efficacy

In a study examining the antioxidant capacity of various phenolic compounds, hydroferulic acid demonstrated superior activity compared to other common antioxidants. The study utilized assays such as DPPH and ABTS to evaluate the scavenging ability of hydroferulic acid, confirming its potential as a natural antioxidant in food preservation and health supplements.

Nutraceutical Applications

Given its antioxidant properties, hydroferulic acid is explored as a dietary supplement within the nutraceutical industry. It is believed to confer various health benefits, including:

- Cardiovascular Health : By reducing oxidative stress and inflammation, hydroferulic acid may support cardiovascular health.

- Diabetes Management : Preliminary studies suggest that hydroferulic acid may improve insulin sensitivity and glucose metabolism, making it a candidate for managing diabetes .

Data Table: Nutraceutical Benefits

| Benefit | Mechanism | Evidence Source |

|---|---|---|

| Cardiovascular Health | Reduces oxidative stress | |

| Diabetes Management | Improves insulin sensitivity | |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Pharmaceutical Research

In pharmaceutical contexts, hydroferulic acid has been investigated for its potential therapeutic roles in various diseases:

- Anticancer Activity : Research indicates that hydroferulic acid exhibits cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest. It has been shown to inhibit tumor growth in animal models .

- Cognitive Function : There is emerging evidence suggesting that hydroferulic acid may enhance cognitive functions by modulating neurotransmitter systems and reducing neuroinflammation .

Case Study: Cancer Research

A recent study highlighted the effects of hydroferulic acid on breast cancer cell lines. The results indicated that treatment with hydroferulic acid led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. These findings suggest its potential as an adjunct therapy in cancer treatment .

Metabolic Effects

Hydroferulic acid's role in metabolic health has been an area of active research. It has been identified as a ligand for GPR41, a receptor involved in lipid metabolism and energy homeostasis. Activation of this receptor by hydroferulic acid may lead to improved lipid profiles and reduced obesity-related complications.

Research Insights

Studies have demonstrated that hydroferulic acid supplementation in high-fat diet-induced obesity models resulted in decreased body weight gain and improved hepatic steatosis, indicating its potential utility in managing obesity .

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Anti-obesity Effects: The compound activates receptors involved in lipid metabolism, leading to increased lipid catabolism and reduced fat accumulation

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): A precursor to 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid with similar antioxidant properties.

3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid): Another hydroxycinnamic acid derivative with comparable biological activities.

3-(2-Methoxyphenyl)propanoic acid: A structurally similar compound with different substitution patterns on the aromatic ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and metabolic pathways. Its ability to enhance muscle strength and inhibit protein catabolism sets it apart from other similar compounds .

Actividad Biológica

3-(4-Hydroxy-2-methoxyphenyl)propanoic acid, commonly known as hydroferulic acid, is a phenolic compound classified as a hydroxycinnamic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12O4

- CAS Number : 21144-18-3

1. Antioxidant Activity

Hydroferulic acid exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

2. Anti-inflammatory Effects

Research indicates that hydroferulic acid can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory diseases.

3. Anticancer Properties

Several studies have explored the anticancer potential of hydroferulic acid. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Study: Inhibition of HCT-116 Cells

A study investigated the effects of hydroferulic acid on HCT-116 colorectal cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent antiproliferative effects. The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis through mitochondrial pathways .

The biological activities of hydroferulic acid can be attributed to several mechanisms:

- Scavenging Free Radicals : Hydroferulic acid donates electrons to free radicals, neutralizing them.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and cell survival.

- Gene Expression Regulation : Hydroferulic acid affects the expression of genes related to apoptosis and cell cycle regulation.

Research Findings

Recent studies have highlighted the multifaceted roles of hydroferulic acid in health:

- Muscle Health : A study demonstrated that hydroferulic acid supplementation improved grip strength and muscle development in mice, suggesting its potential as a dietary supplement for enhancing muscle performance .

- Metabolic Benefits : Hydroferulic acid has been shown to improve glucose metabolism and lipid profiles, indicating its role in metabolic health.

Propiedades

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYQIEYGPPRLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274053 | |

| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21144-18-3 | |

| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21144-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.